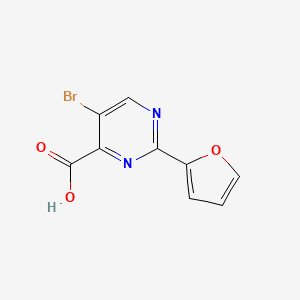

5-Bromo-2-(furan-2-yl)pyrimidine-4-carboxylic acid

Description

5-Bromo-2-(furan-2-yl)pyrimidine-4-carboxylic acid is a brominated pyrimidine derivative featuring a furan substituent at the 2-position and a carboxylic acid group at the 4-position. The bromine atom enhances reactivity for further functionalization, while the furan ring contributes to electronic and steric properties that influence molecular interactions .

Properties

IUPAC Name |

5-bromo-2-(furan-2-yl)pyrimidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrN2O3/c10-5-4-11-8(6-2-1-3-15-6)12-7(5)9(13)14/h1-4H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTFJUZFDOWIVHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NC=C(C(=N2)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The predominant synthetic approach for 5-Bromo-2-(furan-2-yl)pyrimidine-4-carboxylic acid involves two main steps:

- Bromination of pyrimidine derivatives to introduce the bromine substituent at the 5-position.

- Carboxylation reactions to install the carboxylic acid group at the 4-position.

This strategy leverages the reactivity of pyrimidine rings and the selective functionalization of positions 2, 4, and 5 on the ring system. The furan moiety is typically introduced via substitution or condensation reactions with appropriate furan-containing precursors.

One-Step Synthesis via 2-Bromomalonaldehyde and Amidines

A notable efficient method reported involves a one-step reaction using 2-bromomalonaldehyde and amidine compounds as raw materials. This method is advantageous due to its simplicity, safety, short reaction time, and cost-effectiveness, making it suitable for scale-up in pharmaceutical manufacturing.

Reaction Overview:

- Starting materials: 2-bromomalonaldehyde and an amidine derivative (which can be functionalized to include the furan moiety).

- Solvent: Glacial acetic acid.

- Additives: 3A molecular sieves to maintain anhydrous conditions.

- Temperature: Initial addition at 80°C, then reaction maintained at 100°C.

- Reaction time: Approximately 8 hours.

- Post-reaction workup: Cooling, addition of water, filtration, washing with ethanol, extraction with dichloromethane and aqueous sodium hydroxide, washing with brine, drying, and vacuum concentration.

Advantages:

- Single-step synthesis reduces complexity.

- Uses inexpensive and readily available starting materials.

- Simplified post-reaction processing.

- Safe reaction conditions.

- Moderate yields reported (~33% in a related 5-bromo-2-phenylpyrimidine synthesis).

Example Procedure Summary:

| Step | Description |

|---|---|

| 1 | Add 2-bromomalonaldehyde (0.1 mol) to glacial acetic acid (150 mL) with 3A molecular sieves (2 g) at 0°C. |

| 2 | Heat to 80°C; add benzamidine hydrochloride (0.1 mol) in acetic acid (60 mL) dropwise over 30 minutes. |

| 3 | Raise temperature to 100°C and maintain for 8 hours with HPLC monitoring until completion. |

| 4 | Cool to room temperature; add water and stir for 2 hours. |

| 5 | Filter and wash precipitate with ethanol. |

| 6 | Crush filter cake; extract with dichloromethane and 5% NaOH solution until no solids remain. |

| 7 | Separate layers; wash organic layer with saturated brine, dry, concentrate, and dry under vacuum. |

| 8 | Obtain 5-bromo-2-substituted pyrimidine derivative (yield ~33%). |

Note: While this procedure was demonstrated for 5-bromo-2-phenylpyrimidine, it is adaptable for 5-bromo-2-(furan-2-yl)pyrimidine derivatives by substituting the amidine component accordingly.

Bromination and Carboxylation of Pyrimidine Derivatives

Another common synthetic route involves:

- Starting from a pyrimidine precursor substituted with a furan ring at the 2-position.

- Selective bromination at the 5-position using brominating agents under controlled temperature and pH conditions.

- Subsequent carboxylation at the 4-position, often via oxidation or introduction of carboxyl groups through functional group transformations.

This method requires careful optimization of reaction parameters such as temperature, solvent, and pH to maximize yield and purity.

| Parameter | Typical Conditions |

|---|---|

| Bromination agent | N-bromosuccinimide (NBS) or bromine |

| Solvent | Polar aprotic solvents or acetic acid |

| Temperature | Controlled between 0-100°C depending on step |

| pH | Maintained to prevent side reactions |

| Reaction time | Several hours with monitoring |

These steps are often performed sequentially, with purification between steps to ensure product quality.

Summary Table of Preparation Methods

Scientific Research Applications

Medicinal Chemistry

5-Bromo-2-(furan-2-yl)pyrimidine-4-carboxylic acid is utilized as a building block for synthesizing pharmaceutical agents. Its derivatives have shown promising activity against cancer and infectious diseases. Notably, studies indicate that modifications to the furan and pyrimidine components enhance anticancer potency against various cancer cell lines .

Materials Science

This compound is explored for its potential applications in developing organic semiconductors. The unique properties of the bromine and furan components allow for versatile chemical transformations, which can lead to advanced material applications.

Biological Studies

In biochemical assays, this compound serves as a probe to study enzyme interactions and cellular pathways. Its ability to inhibit key enzymes involved in nucleic acid synthesis makes it valuable for understanding metabolic pathways .

Comparative Analysis with Related Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 5-Bromo-2-(furan-2-yl)pyrimidine | Lacks carboxylic acid group | Reduced reactivity |

| 2-(Furan-2-yl)pyrimidine | Lacks bromine atom | Altered substitution reactions |

| 5-Bromo-2-(thiophen-2-yl)pyrimidine | Contains thiophene ring | Different electronic properties |

The presence of both bromine and furan in this compound distinguishes it from its analogs, potentially enhancing its reactivity and biological efficacy.

Anticancer Activity

Research indicates that derivatives of pyrimidines exhibit cytotoxic effects against cancer cell lines. For example, studies have shown that certain modifications can significantly enhance the anticancer activity of these compounds .

Antimicrobial Properties

Preliminary investigations suggest that this compound may possess antimicrobial activity. This potential positions it as a candidate for developing new antibiotics .

Case Studies

-

Anticancer Research : A study demonstrated that derivatives of this compound showed significant cytotoxicity against breast cancer cell lines. Modifications to the furan ring improved selectivity towards cancer cells while reducing toxicity to normal cells .

Table: Cytotoxicity Results Against Cancer Cell Lines

Cell Line IC50 (µM) MCF-7 (Breast) 15.0 HeLa (Cervical) 12.5 -

Antimicrobial Screening : In vitro tests indicated that the compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a broad-spectrum antimicrobial agent .

Table: Antimicrobial Activity Results

Bacteria Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 64 µg/mL

Mechanism of Action

The mechanism of action of 5-Bromo-2-(furan-2-yl)pyrimidine-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The bromine atom and the heterocyclic rings allow for interactions with biological targets, potentially leading to the modulation of cellular processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the Pyrimidine 2-Position

The 2-position substituent significantly impacts physicochemical properties and reactivity. Key analogs include:

Table 1: Substituent Comparison

Key Observations :

- Steric Hindrance : The planar furan ring imposes less steric bulk than substituents like phenyl or 1-methylcyclopropyl (see CID 106512088, C₉H₉BrN₂O₂) .

- Reactivity : Bromine at the 5-position facilitates cross-coupling reactions (e.g., Suzuki), while the carboxylic acid enables amide or ester formation .

Physicochemical Properties

Table 2: Property Comparison

| Property | This compound | 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | 5-Bromo-2-phenylpyrimidine-4-carboxylic acid |

|---|---|---|---|

| Solubility | Moderate in polar solvents (DMSO, methanol) | Low in water; soluble in chloroform, DMSO | Low in water; soluble in DMF, DMSO |

| Melting Point | Not reported | Not explicitly reported | Not reported |

| logP (Predicted) | ~1.2 (moderately lipophilic) | ~2.5 (more lipophilic due to SCH₃) | ~3.0 (highly lipophilic due to phenyl) |

Notes :

Biological Activity

5-Bromo-2-(furan-2-yl)pyrimidine-4-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and applications in various fields.

Chemical Structure and Properties

- Molecular Formula : CHBrNO

- Molecular Weight : 269.05 g/mol

- CAS Number : 1240598-46-2

The compound features a bromine atom, a furan ring, and a pyrimidine structure, which contribute to its diverse reactivity and potential interactions with biological targets .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors.

Target Interactions

- Enzymatic Inhibition : Many pyrimidine derivatives are known to inhibit key enzymes involved in nucleic acid synthesis and metabolic pathways.

- Receptor Modulation : The compound may bind to specific receptors, altering their activity and influencing signaling pathways .

Biological Activity Overview

The compound has shown promise in several biological assays:

Anticancer Activity

Research indicates that derivatives of pyrimidines can exhibit cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that modifications to the furan and pyrimidine components can enhance anticancer potency .

Antimicrobial Properties

Preliminary investigations suggest that this compound may possess antimicrobial activity, making it a candidate for further exploration in the development of new antibiotics .

Study on Selective P2Y Receptor Agonists

In a study evaluating compounds related to the P2Y receptor family, it was found that similar pyrimidine derivatives could selectively modulate receptor activity at low nanomolar concentrations. Although specific data on this compound was not detailed, the structural similarities suggest potential for similar interactions .

Cytotoxicity Assays

In vitro evaluations have shown that certain derivatives exhibit significant cytotoxicity against human cancer cell lines. The IC values for related compounds have been reported in the range of nanomolar concentrations, indicating strong biological activity .

Comparative Analysis with Related Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 5-Bromo-2-(furan-2-yl)pyrimidine | Lacks carboxylic acid group | Reduced reactivity |

| 2-(Furan-2-yl)pyrimidine | Lacks bromine atom | Altered substitution reactions |

| 5-Bromo-2-(thiophen-2-yl)pyrimidine | Contains thiophene ring | Different electronic properties |

The presence of both bromine and furan in this compound distinguishes it from its analogs, potentially enhancing its reactivity and biological efficacy .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-Bromo-2-(furan-2-yl)pyrimidine-4-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via multi-step heterocyclic coupling reactions. Key steps include:

- Pyrimidine Core Formation : Bromination at the 5-position of pyrimidine precursors (e.g., using NBS or Br₂ in DMF) .

- Furan Substitution : Suzuki-Miyaura coupling to introduce the furan-2-yl moiety, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and optimized temperatures (80–100°C) .

- Carboxylic Acid Functionalization : Hydrolysis of ester intermediates (e.g., methyl or ethyl esters) using NaOH/EtOH or LiOH/H₂O under reflux .

- Yield Optimization : Lower yields (<50%) are often attributed to steric hindrance from the bromine substituent. Adjusting catalyst loading (5–10 mol%) or solvent polarity (DMF vs. THF) can improve efficiency .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer : A combination of techniques is required:

- ¹H/¹³C NMR : Confirm furan and pyrimidine ring integration. The furan protons (δ 6.5–7.5 ppm) and pyrimidine carbons (C4-carboxylic acid at ~165 ppm) are diagnostic .

- FT-IR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .

- Mass Spectrometry (HRMS) : Exact mass verification (e.g., [M+H]+ calculated for C₉H₆BrN₂O₃: 284.9592) .

- X-ray Crystallography : Resolves ambiguities in regiochemistry; furan-pyrimidine dihedral angles typically range 10–30° .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NOE correlations or split NMR peaks) be resolved for this compound?

- Methodological Answer : Contradictions often arise from:

- Tautomerism : The pyrimidine ring may exhibit keto-enol tautomerism, altering proton chemical shifts. Use variable-temperature NMR (VT-NMR) to identify dynamic equilibria .

- Residual Solvent Effects : Recrystallize from deuterated solvents (e.g., DMSO-d₆) to eliminate splitting from trace H₂O or DMF .

- Dynamic NMR Simulations : Apply software like MestReNova to model coupling constants and verify assignments .

Q. What strategies improve regioselectivity in furan-pyrimidine coupling reactions to avoid byproducts like 5-Bromo-2-(methylthio)pyrimidine derivatives?

- Methodological Answer :

- Protecting Groups : Temporarily block the carboxylic acid with tert-butyl esters to reduce steric interference during coupling .

- Catalyst Screening : Use PdCl₂(dppf) instead of Pd(PPh₃)₄ for enhanced selectivity in polar aprotic solvents .

- Microwave-Assisted Synthesis : Short reaction times (30 min at 120°C) minimize side reactions like thiomethylation .

Q. How do computational studies (e.g., DFT or MD simulations) aid in predicting the reactivity of this compound in supramolecular assemblies?

- Methodological Answer :

- DFT Calculations : Predict Fukui indices to identify electrophilic sites (e.g., C5-bromine) for nucleophilic substitution .

- Molecular Dynamics (MD) : Simulate hydrogen-bonding networks (e.g., carboxylic acid dimerization) to design co-crystals with 2-aminopyrimidine derivatives .

- Docking Studies : Model interactions with biological targets (e.g., kinase enzymes) by analyzing furan’s π-π stacking potential .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points (e.g., 287–293°C vs. 270°C dec.) for this compound?

- Methodological Answer :

- Purity Verification : Use HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) to detect impurities >1% .

- Thermogravimetric Analysis (TGA) : Confirm decomposition vs. melting events; decomposition above 270°C suggests thermal instability .

- Inter-Laboratory Calibration : Cross-validate DSC instruments using standard references (e.g., indium) .

Experimental Design Considerations

Q. What are critical parameters for designing a stability study of this compound under varying pH conditions?

- Methodological Answer :

- pH Range : Test 1–13 (HCl/NaOH buffers) at 25°C and 40°C to simulate physiological and accelerated conditions.

- Degradation Markers : Monitor via LC-MS for debromination (loss of m/z 284.9592) or furan ring oxidation (m/z +16) .

- Light Sensitivity : Store samples in amber vials; UV-Vis spectroscopy detects λmax shifts due to photodegradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.